2-(2-Cyclopropyl-1H-benzimidazol-1-YL)ethanamine
Description
2-(2-Cyclopropyl-1H-benzimidazol-1-YL)ethanamine is a benzimidazole derivative characterized by a cyclopropyl substituent at the 2-position of the benzimidazole core and an ethanamine side chain at the 1-position. The cyclopropyl group introduces steric rigidity and electronic effects, which may enhance metabolic stability and binding specificity compared to linear alkyl substituents.
Properties
Molecular Formula |
C12H15N3 |
|---|---|
Molecular Weight |
201.27 g/mol |
IUPAC Name |
2-(2-cyclopropylbenzimidazol-1-yl)ethanamine |
InChI |
InChI=1S/C12H15N3/c13-7-8-15-11-4-2-1-3-10(11)14-12(15)9-5-6-9/h1-4,9H,5-8,13H2 |
InChI Key |
UKYQOEISFNOFKG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3N2CCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Cyclopropyl-1H-benzimidazol-1-YL)ethanamine typically involves the reaction of 2-cyclopropyl-1H-benzimidazole with ethylamine. The reaction is carried out under controlled conditions, often using a solvent such as ethanol or methanol. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-(2-Cyclopropyl-1H-benzimidazol-1-YL)ethanamine may involve the use of large-scale reactors and automated systems to ensure consistent quality and yield. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(2-Cyclopropyl-1H-benzimidazol-1-YL)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in an aqueous or organic solvent.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in an inert atmosphere.
Substitution: Various halogenating agents, nucleophiles; reactions are often conducted under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
Scientific Research Applications
2-(2-Cyclopropyl-1H-benzimidazol-1-YL)ethanamine is a chemical compound belonging to the benzimidazole class of derivatives. It possesses a cyclopropyl group attached to a benzimidazole moiety, further connected to an ethanamine chain. The compound's structure and potential make it applicable to pharmaceutical development, particularly in creating new therapeutic agents.
Potential Applications
- Pharmaceutical Development The unique structure of 2-(2-Cyclopropyl-1H-benzimidazol-1-YL)ethanamine suggests its use in discovering new therapeutic agents.
- Neuropharmacology Research indicates that related compounds exhibit biological activities, especially within neuropharmacology. Preliminary studies suggest potential interactions with neurotransmitter systems, which could influence serotonin and dopamine receptors, impacting mood regulation and cognition.
Reactivity and Synthesis
The chemical reactivity of 2-(2-Cyclopropyl-1H-benzimidazol-1-YL)ethanamine can be explored through various synthetic pathways. The synthesis typically involves multi-step organic synthesis techniques.
Pharmacodynamics
Interaction studies are crucial for understanding the pharmacodynamics of 2-(2-Cyclopropyl-1H-benzimidazol-1-YL)ethanamine. These studies usually focus on how the compound interacts with different biological systems.
Structural Analogues
Several compounds share structural similarities with 2-(2-Cyclopropyl-1H-benzimidazol-1-YL)ethanamine:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Etonitazene | 5-nitro substituted benzimidazole | Potent opioid analgesic |
| Metonitazene | Methoxy substituent on benzimidazole | Opioid receptor agonist |
| Clonitazene | Chlorinated derivative of etonitazene | Analgesic properties |
Mechanism of Action
The mechanism of action of 2-(2-Cyclopropyl-1H-benzimidazol-1-YL)ethanamine involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
- Substituent Position : The cyclopropyl group at the 2-position (target compound) contrasts with alkyl chains at the 1-position in analogs (e.g., propyl or ethyl in ). Positional differences influence electronic distribution and steric interactions with target proteins.
- Molecular Weight and Lipophilicity: Larger substituents (e.g., cyclopropyl vs. methyl) increase molecular weight and may modulate solubility.
- Functional Group Impact : The ethanamine side chain in the target compound and its analogs enables hydrogen bonding, critical for receptor binding. Its absence in 1-methyl-1H-benzimidazol-2-amine (CAS 1622-57-7) reduces this capacity .
Cyclopropyl vs. Linear Alkyl Groups
The cyclopropyl group’s rigid, strained three-membered ring confers distinct advantages:
- Conformational Restriction : Limits rotational freedom, possibly improving target binding specificity compared to flexible alkyl substituents.
Methyl vs. Bulky Substituents
- Steric Effects : Methyl groups (e.g., 2-methyl in CAS 933748-01-7) introduce minimal steric hindrance, favoring interactions with shallow binding pockets. In contrast, cyclopropyl or propyl groups may engage deeper hydrophobic regions .
- Electronic Modulation : Electron-donating methyl groups increase benzimidazole ring basicity, whereas cyclopropane’s sp³ hybridization may alter electron density distribution .
Biological Activity
2-(2-Cyclopropyl-1H-benzimidazol-1-YL)ethanamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H14N2
- Molecular Weight : 174.24 g/mol
- IUPAC Name : 2-(2-Cyclopropyl-1H-benzimidazol-1-YL)ethanamine
- Canonical SMILES : C1CC1C2=CN(C=N2)C=C(C=C2)C=C1
Biological Activity Overview
Research indicates that compounds related to 2-(2-Cyclopropyl-1H-benzimidazol-1-YL)ethanamine exhibit various biological activities, particularly in the realms of antimicrobial, anticancer, and anti-inflammatory effects.
Antimicrobial Activity
Studies have shown that benzimidazole derivatives possess significant antibacterial properties. For instance:
- In vitro studies demonstrated that certain benzimidazole derivatives exhibited moderate to good activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 4.69 µM to 22.9 µM against various strains including Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The anticancer potential of benzimidazole derivatives is noteworthy:
- Case Study : A study evaluated the antitumor activity of a series of benzimidazole derivatives, including 2-(2-Cyclopropyl-1H-benzimidazol-1-YL)ethanamine. The compound demonstrated significant cytotoxicity against several cancer cell lines with IC50 values in the low micromolar range (e.g., HCC827 IC50 6.26 ± 0.33 µM) .
The biological activity of 2-(2-Cyclopropyl-1H-benzimidazol-1-YL)ethanamine can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation and survival pathways.
- DNA Interaction : Benzimidazole derivatives often exhibit DNA-binding capabilities, which can lead to the inhibition of replication in cancer cells .
Structure-Activity Relationship (SAR)
The structure of 2-(2-Cyclopropyl-1H-benzimidazol-1-YL)ethanamine plays a crucial role in its biological activity:
- Cyclopropyl Group : The presence of the cyclopropyl moiety enhances lipophilicity and may improve binding affinity to biological targets.
- Benzimidazole Core : This core structure is known for its versatility in medicinal chemistry, contributing to various pharmacological activities .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | IC50 (µM) | Notes |
|---|---|---|---|
| 2-(2-Cyclopropyl-1H-benzimidazol-1-YL)ethanamine | Antitumor, Antimicrobial | HCC827: 6.26 ± 0.33 | Significant cytotoxicity |
| Benzimidazole Derivative A | Antimicrobial | 10.5 | Moderate activity against E. coli |
| Benzimidazole Derivative B | Anticancer | 8.0 | Effective against multiple cancer lines |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
